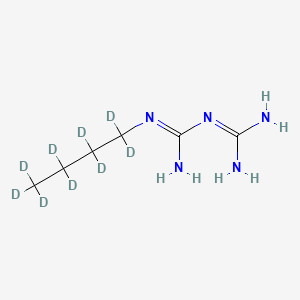
Buformin-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buformin-d9 is an organic compound that has been used in scientific research since the 1960s. It is an analogue of the drug buformin, and is sometimes referred to as buformin-d9-N-(2,4-dichlorophenyl)-N-methyl-2,4-diaminopyrimidine-5-carboxamide. It has a variety of applications in the lab, including in cell culture, enzyme assays, and protein purification.
Applications De Recherche Scientifique
1. Anticancer Properties in Cervical Cancer Buformin has demonstrated potent anti-tumor activities in several malignancies, including cervical cancer. It exhibits significant anti-proliferative effects in cervical cancer cell lines, suppresses colony formation, increases reactive oxygen species (ROS) production, and induces cell cycle arrest. Additionally, it has been found to suppress invasion and activate the AMPK/S6 signaling pathway, thus arresting cell cycle and inhibiting cellular invasion. Moreover, buformin can synergize with routine chemotherapies like paclitaxel, enhancing their anti-tumor effects (Li et al., 2018).
2. Radiosensitizing Effects in Cervical Cancer Buformin combined with ionizing radiation (IR) increases the radiosensitivity of cervical cancer cells. This combination results in a more substantial antiproliferative effect and apoptosis than buformin or IR alone. The treatment causes G2/M-phase cell cycle arrest and delays the disappearance of γ-H2AX, indicating inhibition of DNA repair. This suggests buformin as an effective agent for improving IR treatment efficiency in cervical cancer (Chen et al., 2018).
3. Therapeutic Potential in Osteosarcoma Buformin suppresses tumor growth and invasion in osteosarcoma by targeting the AMPK signaling pathway. It induces cell cycle arrest, impairs cellular invasion, and modifies cellular metabolism, including increasing lactate production and reducing ATP production. Furthermore, buformin increases the cytotoxicity of cisplatin in osteosarcoma, making it a potential treatment option for this type of cancer (Ding et al., 2020).
4. Impact on Breast Cancer Stem Cells Buformin has been shown to inhibit the stemness of erbB-2-overexpressing breast cancer cells and premalignant mammary tissues. It suppresses stem cell populations and self-renewal in vitro, associated with inhibited receptor tyrosine kinase (RTK) and mTOR signaling. In vivo, buformin suppresses mammary morphogenesis and reduces cell proliferation. These findings suggest its potential as a preventative and/or treatment strategy for erbB-2-overexpressing breast cancer (Parris et al., 2017).
5. Gene Delivery and Antitumor Efficacy A study explored a polycationic polymer, N,N′-bis(cystamine)acrylamide-buformin (CBA-Bu), which mimics buformin. This polymer demonstrated high efficiency and safety for gene delivery while exhibiting potential antitumor efficacy. It showed cellular uptake efficiency and gene expression level comparable to, or better than, 25 kDa PEI, a standard in gene delivery. Additionally, CBA-Bu activated AMPK and inhibited the mTOR pathway in cancer cells, mechanisms involved in the antitumor effect of biguanides (Lu et al., 2020).
6. Broad-Spectrum Anticancer Activities Research shows that buformin, in combination with 2-deoxy-D-glucose (2-DG) or WZB-117, exerts broad-spectrum anticancer activities. This combination targets cells under various culture conditions with varying degrees of stemness, potentially useful in overcoming chemoresistance in lung cancer due to intratumoral heterogeneity (Yakisich et al., 2019).
Propriétés
IUPAC Name |
1-(diaminomethylidene)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)/i1D3,2D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEUMFJMFFMCIU-YNSOAAEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

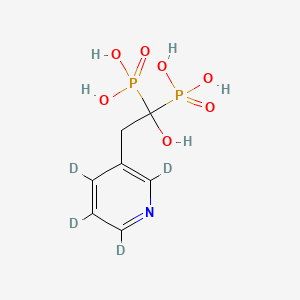
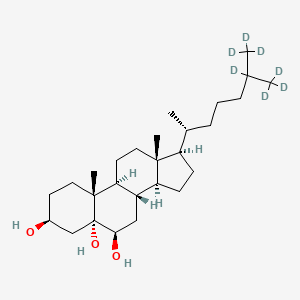

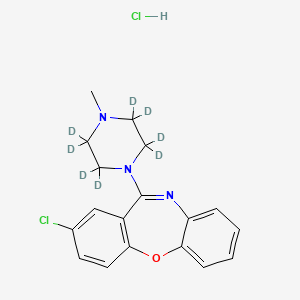
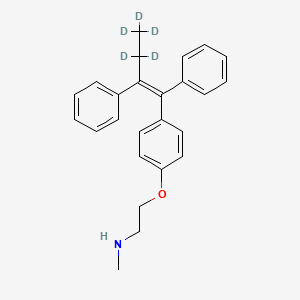
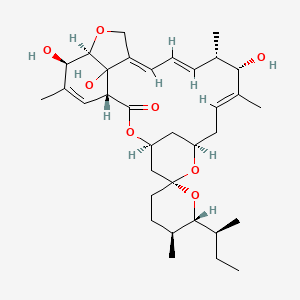
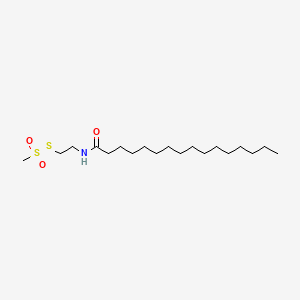

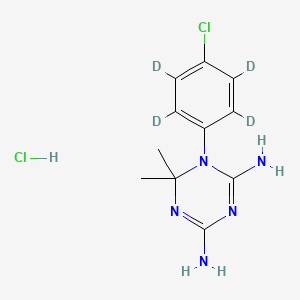
![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)

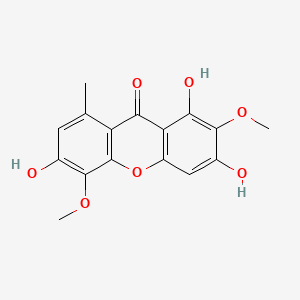

![(4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B563631.png)